Fluazifop-P

Descripción

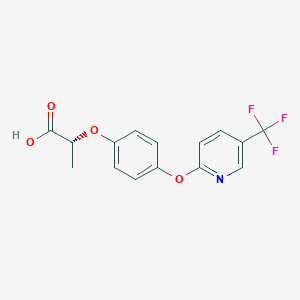

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058194 | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83066-88-0 | |

| Record name | Fluazifop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83066-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083066880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S3257FZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action of Fluazifop P

Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity

The primary mode of action for fluazifop-P is the inhibition of ACCase, an enzyme that catalyzes the first committed step in de novo fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA cornell.eduinvasive.orgscielo.brherts.ac.uknih.govresearchgate.netnih.gov.

Fluazifop (B150276), in its active acid form (the R-stereoisomer), acts as an inhibitor of plant acetyl-CoA carboxylase nih.govnih.gov. Kinetic studies have revealed that FOPs, including fluazifop, function as non-competitive inhibitors with respect to ATP, Mg²⁺, and HCO₃⁻, but as competitive inhibitors of the acetyl-CoA substrate scielo.br. This suggests that the herbicide primarily inhibits the transcarboxylation step, which occurs within the carboxyltransferase (CT) domain of the ACCase enzyme scielo.brnih.gov.

Research on maize ( Zea mays ) leaves has identified two multifunctional isoforms of ACCase, ACCase1 and ACCase2, exhibiting differential sensitivities to fluazifop. ACCase1 is significantly more sensitive to fluazifop than ACCase2, with ACCase2 being approximately 150 times less sensitive nih.govnih.gov. The binding of fluazifop to ACCase1 has been characterized as non-cooperative, indicated by a Hill constant (napp) of approximately 1.16. In contrast, binding to ACCase2 displays positive co-operativity, with an napp value of about 1.59 nih.govnih.gov. Apparent inhibition constant (K') values further highlight this difference, with ACCase1 having a K' of 21.8 µM and ACCase2 having a K' of 140 mM nih.govnih.gov.

Table 1: Kinetic Parameters of Fluazifop Inhibition on Maize ACCase Isoforms

| ACCase Isoform | Apparent Inhibition Constant (K') | Hill Constant (napp) | Binding Cooperativity |

| ACCase1 | 21.8 µM nih.govnih.gov | 1.16 nih.govnih.gov | Non-cooperative |

| ACCase2 | 140 mM nih.govnih.gov | 1.59 nih.govnih.gov | Positive co-operativity |

A key aspect of this compound's selectivity lies in its preferential targeting of the plastid isoform of ACCase, which is predominantly found in graminaceous (grass) species wikipedia.orgcornell.eduinvasive.orgscielo.brucanr.eduahdb.org.ukresearchgate.net. This selective inhibition explains why this compound is highly effective against grasses while having little to no effect on broad-leaved plants (dicots) and other organisms, including mammals wikipedia.orgekb.eginvasive.orgscielo.brucanr.eduahdb.org.uk. Dicots generally possess ACCase enzymes that are either less sensitive to this compound or have different binding sites, and their cytosolic ACCase forms are not inhibited by this class of herbicides ekb.eginvasive.orgscielo.brucanr.eduahdb.org.uk. While this selectivity is broad, certain exceptions exist, such as some Geraniaceae, Brassica, and Arabidopsis species that express the homomeric ACCase in their chloroplasts, rendering them susceptible scielo.br. The (R)-enantiomer of fluazifop is the more potent herbicidal form nih.govnih.govresearchgate.netcambridge.org.

Disruption of Lipid Biosynthesis Pathways

The inhibition of ACCase by this compound directly leads to a profound disruption of the lipid biosynthesis pathways in susceptible plants wikipedia.orginvasive.orgekb.egekb.egsmolecule.commdpi.comresearchgate.netcornell.eduinvasive.orgscielo.brherts.ac.uknih.govresearchgate.nettjnpr.orgresearchgate.netnih.gov.

ACCase is crucial for the de novo synthesis of fatty acids, which are fundamental building blocks for various lipids. This compound specifically inhibits this de novo fatty acid synthesis nih.govnih.gov. Studies using radiolabeled precursors, such as [14C]-malonate, have indicated that fluazifop's action primarily affects the initial synthesis steps rather than the elongation systems responsible for lengthening stearate (B1226849) and very long-chain fatty acids cambridge.org. The herbicide's impact appears to be on fatty acid synthetase, likely at the level of the condensing enzymes cambridge.org.

Lipids are essential components of all cellular membranes, playing vital roles in maintaining membrane integrity, fluidity, and function invasive.orgekb.egsmolecule.comresearchgate.netcornell.eduinvasive.orgscielo.brnih.govresearchgate.net. When this compound inhibits ACCase, the plant's ability to produce sufficient quantities of fatty acids and, consequently, lipids is severely compromised invasive.orgekb.egsmolecule.comcornell.eduscielo.brnih.govresearchgate.net. This impairment leads to a failure in cellular membrane integrity, particularly in regions of active growth known as meristems (e.g., roots, shoots, rhizomes, and stolons) invasive.orgekb.egguidechem.comekb.egsmolecule.comresearchgate.netcornell.eduscielo.brucanr.edu. The disruption of membrane structure results in the leakage of cellular contents, cell bursting, and ultimately, cell death invasive.orgguidechem.comscielo.br. This compound is absorbed by foliage and translocated through the phloem, accumulating in these meristematic tissues where its disruptive effects are most pronounced ekb.egguidechem.comsmolecule.comresearchgate.netcornell.eduscielo.brucanr.edu.

Downstream Physiological and Biochemical Effects in Susceptible Plants

The inhibition of ACCase and subsequent disruption of lipid biosynthesis by this compound lead to a range of observable physiological and biochemical effects in susceptible grass species:

Cessation of Growth: One of the earliest and most immediate symptoms is the cessation of plant growth, typically observed within 2 to 3 days following application cornell.eduregulations.gov.

Chlorosis and Necrosis: Actively growing tissues, such as young leaves, nodes, and buds, are primarily affected. Initial symptoms include chlorosis (yellowing) of young leaves within approximately one week, which then progresses to browning (necrosis). Leaf sheaths may also become brown and exhibit a mushy texture at or just above their point of attachment to the node. Older leaves can display yellowing, light purpling, and browning cornell.eduucanr.eduresearchgate.netregulations.gov.

Cellular Damage: The loss of cell membrane integrity results in the leakage of cellular contents and leads to cell death invasive.orgguidechem.comscielo.brnih.govresearchgate.net. This severe cellular damage in the growing regions can manifest as a characteristic symptom known as "rotten-neck" or "deadheart," where the meristematic tissue decomposes ucanr.eduregulations.gov.

Oxidative Stress: The phytotoxic mechanism of this compound also involves the induction of reactive oxygen species (ROS) and subsequent oxidative stress within plant cells, leading to lipid peroxidation in cell membranes guidechem.comnih.govnih.govnih.gov. Research has shown that this compound-butyl can cause degeneration of thylakoids and a reduction in photosynthetic pigment content, potentially due to enhanced ROS production and oxidative stress nih.gov. Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, have been observed with increasing this compound-butyl concentrations. Furthermore, changes in the activity of antioxidant enzymes, such as increased catalase (CAT), peroxidase, and ascorbate (B8700270) peroxidase (APOX) activities, alongside decreased superoxide (B77818) dismutase (SOD) activity, indicate an imbalance in the plant's oxidative defense system nih.gov.

Metabolism and Translocation of Fluazifop P in Plants

Absorption and Uptake Mechanisms Across Leaf Surfaces

Fluazifop-P is typically applied as its butyl ester, this compound-butyl, which is rapidly absorbed across the leaf surfaces of plants fao.orginvasive.orgiskweb.co.jpfao.orgherts.ac.ukresearchgate.netnuturf.com.au. The ester form's lipophilic nature facilitates its entry into the plant interior through the leaves eurl-pesticides.eushu.ac.uk. Advanced formulation technologies, such as those incorporating Isolink technology, enhance the deposition and retention of the active ingredient on the leaf surface, thereby improving spreading and uptake nuturf.com.au. Environmental factors, including temperature, can influence foliar absorption, with higher temperatures generally leading to increased uptake ashs.org.

Intra-Plant Translocation Dynamics

Following absorption, this compound-butyl undergoes a crucial transformation and subsequent movement throughout the plant.

Once absorbed by the leaves, this compound-butyl is rapidly hydrolyzed within the plant to its active form, this compound acid (also referred to as this compound) fao.orginvasive.orgiskweb.co.jpfao.orgresearchgate.netshu.ac.ukdergipark.org.tr. This acid form is highly mobile and is efficiently translocated throughout the plant via both the xylem and phloem transport systems fao.orginvasive.orgiskweb.co.jpfao.orgshu.ac.ukashs.orggov.ab.ca. The intermediate permeability and weak acid nature of this compound acid contribute to its nearly ideal chemical profile for systemic translocation within the plant vasculature shu.ac.ukgov.ab.ca.

Metabolic Conversion and Degradation Pathways

The metabolism of this compound-butyl within plants involves a primary conversion step and subsequent conjugation processes.

The initial and most significant metabolic step for this compound-butyl in plants is its rapid hydrolysis to this compound acid fao.orginvasive.orgiskweb.co.jpfao.orgresearchgate.netshu.ac.ukdergipark.org.trtrjfas.orgcambridge.org. This conversion occurs quickly after absorption, often within two to four weeks post-application invasive.orgresearchgate.net. This compound-butyl is the R-enantiomer, which is responsible for the majority of the herbicidal activity, and its swift hydrolysis yields the active acid form fao.orgfao.orgwikipedia.orgherts.ac.uk. The rate of this hydrolysis can be influenced by environmental conditions, with increased pH and temperature generally accelerating the process invasive.orgfao.orgresearchgate.net. Residues of the this compound acid tend to persist longer in the plant compared to the parent ester compound invasive.orgresearchgate.net.

Following its formation, this compound acid can undergo further metabolic transformations through conjugation processes within the plant researchgate.neteurl-pesticides.eucambridge.org. This leads to the formation of a pool of interconvertible free and conjugated forms eurl-pesticides.eu. Conjugation serves as a detoxification mechanism, where the this compound acid forms covalent bonds with various endogenous plant molecules eurl-pesticides.eu. Common conjugation partners in plants include sugars, sugar derivatives, amino acids, fatty acids, and alcohols eurl-pesticides.eu. The specific pattern and extent of conjugation can vary considerably, influenced by factors such as the pesticide type, the crop species, the plant's growth stage, the timing of application, and prevailing climatic conditions eurl-pesticides.eu. For instance, in resistant biotypes of goosegrass, a significant conjugate (Compound 7, MW 789) has been identified, highlighting the role of conjugation in herbicide metabolism and resistance cambridge.org. In some cases, the original pesticide or its metabolite can be released from these conjugates through hydrolysis within the plant matrix eurl-pesticides.eu.

Compound Names and PubChem CIDs

Formation of Minor Metabolites (e.g., 2-(5-trifluoromethyl)pyridone, Compound X)

Beyond the primary conversion of this compound-butyl to this compound, several minor metabolites have been identified in plants and soil. One significant minor metabolite is 2-(5-trifluoromethyl)pyridone , also referred to as Compound X , Metabolite X, CF3-pyridone, or TFP. fao.orgherts.ac.ukcabidigitallibrary.orgfao.orgfederalregister.gov This compound is a known plant and soil metabolite of this compound-butyl. fao.orgherts.ac.ukcabidigitallibrary.orgfao.orgfederalregister.gov Studies indicate that Compound X can exhibit persistence in soil, with a reported DT90 (time for 90% dissipation) of up to 255 days. cabidigitallibrary.org

Other minor metabolites that have been observed in the metabolic pathway of this compound-butyl in plants include:

2-[4-(3-hydroxy-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid (Metabolite XL) fao.orgfao.org

2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propanol (referred to as compound 5 or compound H in some studies) cambridge.org

2-[4-(3-hydroxy-5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid (referred to as compound I in some studies) cambridge.org

2-Hydroxy-5-(trifluoromethyl)pyridine nih.govnih.gov

4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenol nih.gov

These minor metabolites represent various transformation products resulting from the plant's metabolic processes.

Enzymatic Systems Involved in this compound Metabolism

The herbicidal action of this compound primarily stems from its ability to inhibit acetyl-CoA carboxylase (ACCase) . wikipedia.orgchemicalwarehouse.cominvasive.orgherts.ac.ukebi.ac.uk ACCase is a crucial enzyme that catalyzes an early and rate-limiting step in the biosynthesis of fatty acids. invasive.org Fatty acids are essential components of cellular membranes and play vital roles in other cellular functions. By inhibiting ACCase, this compound disrupts lipid synthesis, particularly in regions of active growth like meristems, leading to the cessation of growth and eventual death of susceptible grass weeds. chemicalwarehouse.cominvasive.org The selectivity of this compound for grasses is attributed to its specific targeting of the plastid isoform of ACCase, an enzyme present exclusively in these species, rendering it ineffective against broad-leaved plants. wikipedia.org

In addition to ACCase inhibition, plant enzymatic systems are involved in the metabolism of this compound-butyl itself, particularly in the context of herbicide resistance. Research on resistant biotypes of goosegrass (Eleusine indica) has indicated that higher metabolic activity of fluazifop (B150276) contributes to the non-target resistance mechanism. cambridge.org Two key enzyme systems implicated in the metabolism of fluazifop in these resistant plants are:

Cytochrome P450 (CYP) : This enzyme system is involved in various detoxification processes in plants, including the oxidation of herbicides. cambridge.org

Glutathione (B108866) S-transferase (GST) : GST (EC 2.5.1.18) plays a significant role in herbicide detoxification by catalyzing the conjugation of glutathione (GSH) to herbicide molecules, often rendering them less toxic or more easily compartmentalized. cambridge.org

Enzyme kinetic studies on glutathione S-transferase in resistant (R) versus susceptible (S) biotypes of goosegrass have shown notable differences in enzyme affinities for substrates. The R biotype exhibited higher affinities for both reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a common GST substrate. cambridge.org

Table 1: Enzyme Kinetic Study Findings for Glutathione S-transferase in Goosegrass Biotypes cambridge.org

| Substrate | S/R Km Ratio |

| Reduced Glutathione (GSH) | 3.0 |

| 1-chloro-2,4-dinitrobenzene (CDNB) | 2.4 |

Note: A higher S/R Km ratio indicates a higher affinity of the enzyme from the resistant (R) biotype for the substrate compared to the susceptible (S) biotype.

This higher affinity suggests an elevated GST activity in resistant goosegrass, contributing to the increased metabolism and detoxification of fluazifop. cambridge.org

Environmental Fate and Degradation of Fluazifop P

Mobility and Sorption Characteristics in Soil Systems

The interaction of Fluazifop-P and its ester with soil particles significantly determines their mobility and potential for environmental dissemination.

This compound-butyl generally exhibits low mobility in soils due to its strong binding affinity, suggesting a low likelihood of contaminating groundwater or surface water through surface or subsurface runoff fishersci.cauni.lu. However, research indicates that while the parent compound may have limited mobility, its degradation products, specifically this compound (FP) and 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), demonstrate a potential for leaching into drainage systems and groundwater nih.govfishersci.fiuni.lu.

Studies have shown that this compound-butyl can leach to a depth of at least 15 cm in soybean fields fishersci.ca. The leaching potential of herbicides is also influenced by their incorporation depth, which can be affected by rainfall. The degradation product TFMP has been noted for its higher leaching potential and persistence in loamy soil, with a reported half-life exceeding 68 days at 15°C nih.gov. Consequently, it is recommended that this compound and TFMP be included in water quality monitoring programs in regions where this compound-butyl is utilized nih.govfishersci.fiuni.lu.

| Compound | Soil Type | Leaching Potential | Reference |

|---|---|---|---|

| This compound-butyl | General soils | Low mobility, unlikely to contaminate groundwater/surface water | fishersci.cauni.lu |

| This compound (FP) | Loamy soils | Can leach to drainage and groundwater | nih.govfishersci.fiuni.lu |

| 2-hydroxy-5-trifluoromethyl-pyridin (TFMP) | Loamy soils | Higher leaching potential, detected in drainage and groundwater | nih.govfishersci.fiuni.lu |

This compound-butyl exhibits strong binding to soil particles, indicating a high adsorption potential fishersci.cauni.lu. The soil adsorption coefficient (Kd) for this compound suggests a moderate to low affinity for soil. Adsorption coefficients are significantly influenced by the organic carbon content of the soil, with higher Kd values typically observed in soils from the A-horizon compared to subsoils, which generally have lower organic carbon content.

The organic carbon-water (B12546825) partition coefficient (Koc) and Kd values for this compound-butyl vary depending on soil type. For clayey soil, reported Koc and Kd values are 2142.3 and 11.15, respectively. In sandy clay loam soil, these values are 1914.3 (Koc) and 2.01 (Kd). For Fluazifop (B150276) acid, a Kd of 7.1 L kg⁻¹ has been reported, while Fluazifop-butyl (B166162) has a Koc of 41 L kg⁻¹. Adsorption kinetics for this compound-butyl reach equilibrium rapidly, typically within 60 minutes, and are well-described by the pseudo-second-order equation. The adsorption coefficients for this compound-butyl show a positive correlation with both clay and organic carbon content in the soil. Furthermore, adsorption can increase over time, with this effect being more pronounced in soils rich in organic carbon. Desorption studies are crucial for understanding the reversibility of the binding process and the potential for remobilization of the compound in the environment.

| Compound | Soil Type | Koc (L kg⁻¹) | Kd (L kg⁻¹) | Reference |

|---|---|---|---|---|

| This compound-butyl | Clayey Soil | 2142.3 | 11.15 | |

| This compound-butyl | Sandy Clay Loam Soil | 1914.3 | 2.01 | |

| Fluazifop acid | General Soil | - | 7.1 | |

| Fluazifop-butyl | General Soil | 41 | - |

Degradation and Behavior in Aquatic Systems

In aquatic environments, this compound-butyl undergoes rapid hydrolysis to form Fluazifop acid (this compound) fishersci.cauni.lu. This hydrolysis process is influenced by pH, with the rate increasing under alkaline conditions fishersci.ca. While it is resistant to hydrolysis at pH 4 and 7, it hydrolyzes quickly at pH 9. The half-lives of this compound-butyl enantiomers in water range from 0.34 to 2.52 days, with faster degradation observed under alkaline conditions. Once formed, Fluazifop acid is reported to be stable in water fishersci.cauni.lu.

| Property | Value | Reference |

|---|---|---|

| This compound-butyl Water Half-life (enantiomers) | 0.34 to 2.52 days | |

| This compound-butyl Water Solubility | 1.1 ppm or 0.93 mg/L (at 20°C) | fishersci.ca |

| This compound-butyl Soil Half-life | 1-2 weeks or 15 days; <1 week in moist soil | fishersci.cauni.lu |

Herbicide Resistance Mechanisms to Fluazifop P

Ecological and Evolutionary Dynamics of Resistance Development

The evolution of herbicide resistance in weed populations represents a significant challenge to agricultural productivity and food production globally nih.govresearchgate.net. Fluazifop-P, like other ACCase-inhibiting herbicides, exerts strong selective pressure on weed populations, favoring individuals that possess mechanisms to survive exposure nih.gov. This rapid evolutionary change is driven by selection acting on existing genetic variation within weed populations d-nb.info.

Resistance to this compound typically arises through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR) windows.net. TSR involves alterations to the ACCase enzyme itself, reducing its binding affinity for the herbicide windows.net. NTSR, on the other hand, often involves enhanced detoxification of the herbicide within the plant, frequently mediated by enzyme systems such as cytochrome P450 monooxygenases or glutathione-S-transferases researchgate.netwindows.net. The frequency of herbicide application directly correlates with the intensity of selection pressure, thereby increasing the risk of resistance development croplife.org.au.

The ecological and evolutionary dynamics of resistance development can be complex. While strong selection pressure from a herbicide can lead to rapid adaptation, it can also, paradoxically, delay the emergence of resistance if the pesticide severely reduces the population size, limiting the initial pool for mutations nih.gov. Furthermore, the development of herbicide resistance can alter interactions within the weed community, potentially influencing the fitness of the resistant species researchgate.net.

Research on Resistance Management Strategies in Agricultural Systems

Effective management of herbicide resistance is critical for sustaining the efficacy of herbicides like this compound in agricultural systems. Research and practical guidelines emphasize a multi-faceted approach to delay or mitigate resistance development. Key strategies include:

Herbicide Rotation and Mixtures: Rotating the use of herbicides with different modes of action, both within a single growing season and across multiple seasons, is a cornerstone of resistance management croplife.org.auepa.gov. Applying tank mixtures of two or more compatible herbicides, each effective on the target weed but belonging to different mode of action groups, can also reduce selection pressure for resistance to any single herbicide croplife.org.auepa.gov.

Integrated Weed Management (IWM): Minimizing reliance on chemical pesticides by integrating diverse weed control methods is crucial windows.net. IWM systems incorporate cultural techniques (e.g., crop rotation, cover cropping, competitive crop varieties), mechanical control (e.g., tillage, hoeing), and biological control agents alongside chemical applications windows.netcroplife.org.au.

Optimized Application Practices: Always applying herbicides at robust label rates ensures maximum weed control and reduces the likelihood of sub-lethal doses that can select for partially resistant individuals croplife.org.auepa.gov. Applying herbicides to actively growing weeds before they exceed specified growth stages also optimizes control and minimizes selection pressure solutionsstores.comepa.gov.

Monitoring and Early Detection: Regular monitoring of weed populations for control failures is essential croplife.org.au. If resistance is suspected, it is critical to prevent weed seed production in affected areas using alternative herbicide groups or mechanical methods epa.gov. Preventing the spread of resistant weed seeds through cleaning harvesting and tillage equipment when moving between fields, and planting clean seed, are also vital practices epa.gov.

Selectivity and Tolerance of Fluazifop P in Plant Species

Differential Sensitivity in Monocotyledonous and Dicotyledonous Plants

Fluazifop-P exhibits a marked differential sensitivity between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. Grasses are generally susceptible to this compound, whereas broadleaf plants and non-Poaceae monocotyledonous species demonstrate tolerance. herts.ac.ukwikipedia.orgiskweb.co.jpcornell.educurresweb.comusda.gov This selective action is due to this compound's specific targeting of the plastid isoform of acetyl-CoA carboxylase (ACCase), an enzyme found only in grasses. wikipedia.org The herbicide disrupts fatty acid biosynthesis and lipid formation in susceptible grass weeds, leading to cessation of growth, discoloration, necrosis, desiccation, and ultimately plant death within two to three weeks. herts.ac.ukiskweb.co.jpcornell.edu

While generally selective for broadleaf crops, some studies indicate that even within the dicotyledonous class, responses to this compound can vary, with certain species showing susceptibility at higher rates. For instance, research on cucurbitaceous species showed that melon and cucumber were susceptible to this compound-butyl at the highest evaluated rate, causing plant injury. awsjournal.org

Physiological and Genetic Bases of Crop Tolerance

The tolerance of certain plant species to this compound is rooted in distinct physiological and genetic mechanisms, primarily involving metabolic inactivation of the herbicide and the presence of insensitive ACCase isoforms. cornell.eduontosight.ai

Tolerant species can metabolize this compound into non-toxic forms, effectively deactivating the herbicide. cornell.edufrontiersin.org When applied as an ester (this compound-butyl), it is quickly absorbed by the leaf surface and then hydrolyzed to the active acid form, this compound. iskweb.co.jpcornell.edu Tolerant plants possess the ability to further metabolize this active form, preventing its herbicidal action. For example, in some tolerant grasses, herbicides like this compound are metabolized to non-toxic products. frontiersin.org Herbicide metabolism in plants often involves phases of detoxification, including oxidation, hydroxylation, deamination, and dealkylation, followed by conjugation with molecules like glucose. researchgate.netnih.gov

The primary mode of action for this compound is the inhibition of acetyl-CoA carboxylase (ACCase). herts.ac.ukwikipedia.orgiskweb.co.jpcornell.eduontosight.ai Plant species tolerant to this compound possess ACCase isoforms that are insensitive or less sensitive to the herbicide. cornell.eduontosight.ai There are two main forms of ACCase: a homomeric form, susceptible to ACCase-inhibiting herbicides, and a multimeric form, which is tolerant. ufl.edu Grasses primarily contain the homomeric plastidic ACCase, making them susceptible, while non-Poaceae species (broadleaf plants) possess the multimeric form of ACCase in their chloroplasts, which is insensitive to these herbicides. ufl.edu This difference in enzyme sensitivity is a fundamental basis for the selectivity of this compound. iskweb.co.jp

Research has identified specific mutations in the ACCase gene that can confer resistance to ACCase inhibitors. For example, a Trp-2027-Cys substitution in the carboxyltransferase domain of the ACCase gene has been linked to this compound-butyl resistance in itchgrass ( Rottboellia cochinchinensis ). scielo.brresearchgate.net Such alterations render the target enzyme less sensitive to the herbicide. scielo.brresearchgate.net

Intraspecific and Inter-cultivar Variation in Tolerance

Tolerance to this compound can vary significantly within the same plant species and among different cultivars. This intraspecific and inter-cultivar variation highlights the complex nature of herbicide tolerance. ontosight.aiufl.eduthegoodscentscompany.com

Studies on zoysiagrass ( Zoysia spp. ) have demonstrated considerable variation in tolerance to this compound-butyl among different lines and commercial cultivars. For instance, in a study evaluating 11 commercial zoysiagrass cultivars, 'Empire' and 'Meyer' showed less injury (30% or less) at 2 weeks after treatment (WAT) with lower rates of this compound-butyl (up to 131 g ai ha⁻¹). In contrast, 'Zeon' and 'PristineFlora' exhibited higher injury levels (30% to over 50%) with lower rates (44 and 88 g ai ha⁻¹) between 2 and 4 WAT. bioone.orgcambridge.org Other cultivars like 'Geo', 'Crowne', 'JaMur', and 'UltimateFlora' displayed intermediate injury and longer recovery periods. cambridge.org

The observed differences in tolerance among zoysiagrass lines were attributed to a combination of different, minor, additive non-target site mechanisms, such as translocation rate and compartmentation after absorption, rather than major target-site mutations or cytochrome P450-mediated metabolism. ufl.educambridge.org The degree of tolerance can also be influenced by environmental factors and application timing, with some cultivars showing increased sensitivity in later seasons. ufl.educambridge.orgresearchgate.net

The following table summarizes the observed tolerance levels of various zoysiagrass cultivars to this compound-butyl:

| Zoysiagrass Cultivar | Injury Level (2 WAT at ≤ 131 g ai ha⁻¹) | Recovery Period |

| Empire, Meyer | ≤ 30% | Faster |

| Zeon, PristineFlora | 30-50%+ (at 44-88 g ai ha⁻¹) | Slower |

| Geo, Crowne, JaMur, UltimateFlora, Emerald, Palisades, Royal | Intermediate (≤ 60% at 175-264 g ai ha⁻¹) | Longer |

Research on Interactions with Adjuvants and Safeners to Enhance Selectivity

Research has explored the use of adjuvants and safeners to enhance the selectivity and efficacy of this compound. Adjuvants are substances added to herbicide formulations to improve their performance, often by enhancing absorption or spread on the leaf surface. researchgate.netmdpi.com Safeners are compounds that protect crops from herbicide injury without reducing the herbicide's efficacy on target weeds. ufl.eduresearchgate.net

Studies have shown that the effectiveness of herbicide applications can be increased with the addition of adjuvants, particularly when herbicides are used at reduced rates or under less favorable environmental conditions. researchgate.netmdpi.com For instance, the addition of adjuvants has been shown to improve the efficacy of this compound-butyl. researchgate.netawsjournal.org

Safeners play a crucial role in expanding the selective use of herbicides in crops that might otherwise experience transient injury. For example, tank-mixing this compound-butyl with triclopyr (B129103), an herbicide that can act as a safener for aryloxyphenoxypropionate (AOPP) herbicides, has been shown to reduce this compound-butyl phytotoxicity in zoysiagrass. ufl.eduresearchgate.netresearchgate.net This safening effect allows for the potential use of higher this compound-butyl rates in relatively tolerant zoysiagrass cultivars, leading to better control of both broadleaf and grassy weeds with minimal negative impact on turf quality. ufl.edu However, the effectiveness of safeners can vary depending on the cultivar and the timing of application, with some sensitive cultivars showing less effective safening with late-season applications. researchgate.net

The following table illustrates the safening effect of triclopyr on this compound-butyl injury in zoysiagrass cultivars:

| Zoysiagrass Cultivar | This compound-butyl Injury (3X rate, Spring) | Injury with Triclopyr (3X rate, Spring) |

| Empire | 68% | 16% |

| Zeon | 69% | 9% |

| Geo | 33% | 11% |

Ecotoxicological Research on Fluazifop P in Non Target Organisms and Ecosystems

Impacts on Soil Microbial Communities

Soil microbial communities are crucial mediators of various ecosystem services, making their response to herbicides like fluazifop-P a significant area of research. mdpi.comdpi.qld.gov.auresearchgate.net

Alterations in Bacterial Diversity and Community Structure

Research into the effects of this compound-butyl on soil bacterial diversity and community structure has yielded varied results depending on the concentration and form of the compound studied. At one and ten times the recommended dose of the commercial formulation Fusilade, a change in bacterial community structure was observed, as indicated by terminal-restriction fragment length polymorphism (T-RFLP) analysis of 16S rRNA gene amplicons. mdpi.comdpi.qld.gov.auresearchgate.net This suggests that higher application rates or the presence of other components in the commercial product may lead to shifts in microbial populations.

Effects on Soil Enzymatic Activities (e.g., acid phosphatase, urease, FDA)

Soil enzymatic activities are vital indicators of soil health and microbial function. Studies have investigated the impact of this compound-butyl on key enzymes:

| Enzyme Activity | Observed Effect (Fusilade/High Doses) | Observed Effect (Pure this compound-butyl, Recommended Doses) | Source(s) |

| Acid Phosphatase | Reduction at 1x and 10x recommended Fusilade dose; significant decrease at 10x field rate. | Not significantly influenced. | mdpi.comdpi.qld.gov.auresearchgate.netatbiotech.org |

| Urease | Reduction at 1x and 10x recommended Fusilade dose; significant decrease at 10x field rate. | Not significantly influenced. | mdpi.comdpi.qld.gov.auresearchgate.netatbiotech.org |

| Fluorescein Diacetate (FDA) | Reduction at 1x and 10x recommended Fusilade dose; significant decrease at 10x field rate. | Not significantly influenced. | mdpi.comdpi.qld.gov.auresearchgate.netresearchgate.netdpi.qld.gov.auatbiotech.org |

| Beta-glucosidase | Not applicable (not specifically mentioned for Fusilade/high doses) | Not significantly influenced. | mdpi.comdpi.qld.gov.auresearchgate.netdpi.qld.gov.au |

Influence on Microbially-Mediated Ecosystem Services

The role of soil microbial communities in mediating essential ecosystem services, such as nutrient cycling and organic matter decomposition, underscores the importance of understanding herbicide impacts. This compound-butyl's degradation in the environment is primarily driven by microbial metabolism and hydrolysis, with a reported half-life of one to two weeks in soils. invasive.org This demonstrates a direct involvement of soil microbes in the compound's breakdown, representing a crucial ecosystem service. While some studies suggest minimal non-target effects on microbial function at recommended application rates of the pure compound, the potential for more pronounced effects at higher doses or with repeated applications warrants further consideration for the long-term health and functionality of microbially-mediated ecosystem services. mdpi.comdpi.qld.gov.auresearchgate.net

Effects on Soil Invertebrates (e.g., Earthworms)

Earthworms are vital components of soil ecosystems, contributing to soil structure, aeration, and organic matter decomposition. They are also widely utilized as model organisms in soil ecotoxicology due to their ecological importance and sensitivity to contaminants. nih.govresearchgate.netresearchgate.netx-mol.com this compound-butyl has been shown to exert adverse effects on these non-target soil invertebrates. nih.govresearchgate.netresearchgate.netx-mol.com

Physiological Biomarker Responses (e.g., gene expression of antioxidative enzymes)

Exposure to this compound-butyl can induce physiological changes in earthworms, indicative of stress responses. In the earthworm species Eisenia andrei, studies have revealed a significant increase in the gene expression levels of superoxide (B77818) dismutase (sod) and glutathione (B108866) S-transferase (gst) following exposure to this compound-butyl. nih.govresearchgate.netresearchgate.netx-mol.com This upregulation of antioxidative enzymes suggests that earthworms activate their defense mechanisms to counteract oxidative stress induced by the herbicide.

| Biomarker Type | Specific Biomarker (in Eisenia andrei) | Observed Response to this compound-butyl Exposure | Source(s) |

| Gene Expression | Superoxide Dismutase (sod) | Significant increase | nih.govresearchgate.netresearchgate.netx-mol.com |

| Gene Expression | Glutathione S-transferase (gst) | Significant increase | nih.govresearchgate.netresearchgate.netx-mol.com |

| Enzymatic Activities | Catalase (CAT) | No significant difference from control | nih.govresearchgate.netresearchgate.netx-mol.com |

| Enzymatic Activities | Acetylcholinesterase (AChE) | No significant difference from control | nih.govresearchgate.netresearchgate.netx-mol.com |

| Enzymatic Activities | Carboxylesterase (CES) | No significant difference from control | nih.govresearchgate.netresearchgate.netx-mol.com |

| Enzymatic Activities | Glutathione S-transferase (GST) (activity) | No significant difference from control | nih.govresearchgate.netresearchgate.netx-mol.com |

| Multixenobiotic Resistance (MXR) Activity | MXR activity | Significantly inhibited | nih.govresearchgate.netresearchgate.netx-mol.com |

While the activities of some enzymatic biomarkers like CAT, AChE, CES, and GST did not show significant differences compared to the control in a specific study, the observed increase in sod and gst gene expression points towards an impact on the earthworm's detoxification and antioxidant systems. nih.govresearchgate.netresearchgate.netx-mol.com The significant inhibition of multixenobiotic resistance (MXR) activity further highlights an adverse effect on the earthworm's ability to efflux xenobiotics. nih.govresearchgate.netresearchgate.netx-mol.com

Behavioral Responses (e.g., avoidance in soil)

Behavioral responses, such as avoidance, serve as sensitive indicators of environmental contamination in soil invertebrates. Studies have consistently demonstrated that this compound-butyl induces a significant avoidance response in earthworms, specifically Eisenia andrei, when exposed in soil. nih.govresearchgate.netresearchgate.netx-mol.com This avoidance behavior can be observed at relatively low concentrations, with effects noted at concentrations as low as 10 mg/kg. researchgate.netmdpi.com Such a behavioral shift indicates a potential reduction in the habitat function of the soil due to the presence of the herbicide, as earthworms actively move away from contaminated areas. researchgate.netmdpi.com

Research on Aquatic Biota Responses to this compound and its Degradation Products

This compound-butyl and its degradation products have been the subject of research concerning their impact on aquatic environments and organisms. The compound is characterized by low aqueous solubility, reported as 0.93 mg/L at 20 °C or 1.1 ppm. sigmaaldrich.comuni.lu It exhibits resistance to hydrolysis at pH 4 and pH 7 but undergoes rapid hydrolysis at pH 9, with a half-life of 2.5 days. uni.lunih.gov

Toxicity to Aquatic Organisms this compound-butyl has been found to be highly toxic to fish and aquatic invertebrates. sigmaaldrich.comfishersci.fi Studies have shown "very high to high" toxicity in specific fish species. For instance, the 96-hour LC50 for bluegill sunfish was determined to be 0.53 mg/L, and for rainbow trout, it was 1.37 mg/L. sigmaaldrich.com For aquatic invertebrates, such as Daphnia, the 48-hour LC50 was reported as greater than 10 mg/L. sigmaaldrich.com this compound-butyl can readily pass into fish tissue and has the potential to induce liver toxicity and injury in aquatic species. sigmaaldrich.comuni.lu The accumulation of this herbicide in aquatic systems may potentially lead to the destruction of fish populations or an increase in the concentration of undesirable toxicants in natural water bodies. uni.lu

Table 1: Acute Toxicity of this compound-butyl to Aquatic Organisms

| Organism | Test Duration | Effect Measured | Effect Concentration (LC50/EC50) | Citation |

| Bluegill Sunfish | 96 hours | Mortality | 0.53 mg/L | sigmaaldrich.com |

| Rainbow Trout | 96 hours | Mortality | 1.37 mg/L | sigmaaldrich.com |

| Daphnia magna | 48 hours | Immobilization | >10 mg/L | sigmaaldrich.com |

Degradation Products and their Environmental Fate in Aquatic Systems In aquatic environments, this compound-butyl rapidly hydrolyzes to fluazifop (B150276) acid (this compound), which is considered stable in water. sigmaaldrich.com Research indicates that this compound and 2-hydroxy-5-trifluoromethyl-pyridin (TFMP) are significant degradation products. nih.gov These degradation products have been observed to leach into drainage and groundwater following this compound-butyl treatment. nih.gov Laboratory studies revealed that both this compound and TFMP were sorbed to soils to a small extent and exhibited fair persistence during a two-month incubation period. nih.gov Due to their potential for leaching, it has been recommended that these degradation products be included in water quality monitoring programs in areas where this compound-butyl is used. nih.gov

Broader Ecological Implications for Terrestrial and Aquatic Ecosystem Functioning

Impacts on Soil Microbial Communities and Other Terrestrial Non-Target Organisms this compound-butyl is designed to selectively affect susceptible grasses, generally causing little to no harm to most other monocots or dicots. sigmaaldrich.com However, its influence on non-target terrestrial organisms has been documented. Research has shown that this compound-butyl can inhibit fungal growth, leading to temporary decreases in fungal populations, particularly at higher application rates. sigmaaldrich.com Furthermore, studies indicate that this compound-butyl can alter the richness and structure of soil bacterial communities. This alteration has been observed to stimulate certain potential pathogens while inhibiting beneficial plant growth-promoting bacteria. In addition, this compound-butyl has been found to cause a significant avoidance response in earthworms, emphasizing the importance of comprehensive ecotoxicological assessments at various levels of biological organization.

Environmental Fate in Soil In soil, this compound-butyl is primarily degraded through hydrolysis and microbial metabolism, with an average half-life in soils of one to two weeks. sigmaaldrich.com While it generally binds strongly with soil particles, suggesting low mobility and a reduced likelihood of contaminating groundwater or surface water through direct runoff of the parent compound sigmaaldrich.com, some studies indicate a moderate potential for particle-bound transport and slight mobility in drainflow. It is also classified as having a high potential for reaching surface water via runoff, especially in poorly draining soils and areas with shallow groundwater. fishersci.fi Runoff from rainwater can impact surface water quality, and the implementation of level, well-maintained vegetative buffer strips between treated areas and surface water features is recommended to mitigate the loading of this compound-butyl from runoff water and sediment. fishersci.fi

Table 2: Environmental Fate Parameters of this compound-butyl in Soil

| Parameter | Value | Citation |

| Average Soil Half-life | 1-2 weeks (approx. 15 days) | sigmaaldrich.com |

| Primary Degradation Mechanism | Microbial metabolism and hydrolysis | sigmaaldrich.com |

| Adsorption Potential | High | sigmaaldrich.com |

| Mobility Potential | Low | sigmaaldrich.com |

| Potential for Particle Bound Transport | Medium | |

| Drainflow Mobility | Slightly mobile |

To minimize environmental risks, particularly from spray drift and runoff, regulatory bodies have proposed and, in some cases, required risk-reduction measures. These include the implementation of aquatic and terrestrial buffer zones, typically ranging from 1 to 5 meters, to protect non-target species from spray drift. Furthermore, it is advised to avoid contaminating water when disposing of equipment wash waters or rinsate, and to refrain from application when weather conditions favor drift from treated areas. fishersci.fi

Analytical Methodologies for Fluazifop P and Its Metabolites

Extraction and Sample Preparation Techniques from Environmental and Biological Matrices

Effective extraction and sample preparation are critical first steps in the analysis of fluazifop-P and its metabolites, given the complexity of environmental and biological matrices. Methods vary depending on the matrix and the specific analytes of interest.

For environmental matrices such as soil, a common approach involves sequential extraction. Fluazifop-butyl (B166162) and its breakdown product fluazifop (B150276) can be extracted from air-dried, sieved soil initially with dichloromethane, followed by an extraction with a mixture of methanol (B129727) and aqueous sodium hydroxide. sci-hub.se Another method for soil analysis of this compound-butyl, this compound-acid, and Compound X utilizes a specific extraction procedure tailored for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. epa.gov Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have also been applied for pesticide residue analysis in soil, including this compound-butyl. thermofisher.com In water samples, a simplified preparation involves measuring a 10.0-mL portion of the sample, followed by the addition of 1.0-mL of a stabilizer solution (2% acetic acid in acetonitrile) before direct transfer to HPLC vials for LC-MS/MS analysis. epa.gov

In plant matrices, diverse techniques are employed. For example, in onions, supercritical fluid extraction (SFE) has been used to isolate this compound-butyl and its major metabolite, this compound acid. This method involves homogenizing and freeze-drying the onion sample, adding it to an SFE vessel, and extracting with supercritical carbon dioxide at 80°C and 400 atm, using methanol as a modifier. The extract is then trapped in methanol. researchgate.netacs.org For general crop analysis, residues are typically extracted with an acidified organic solvent. This is often followed by hydrolysis with 6 M hydrochloric acid to convert esters and conjugates into a quantifiable form, and then a clean-up step using solid phase extraction (SPE) with C2(EC) and Si cartridges in tandem. skyfox.conih.govskyfox.co A modified QuEChERS method, incorporating carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) mixed with octadecylsilane (B103800) (C18), primary secondary amine (PSA), and graphitized carbon black (GCB) as purification materials, has been developed for the simultaneous determination of this compound-butyl (FPB) and its major metabolites, this compound-acid (FP) and 2-hydroxy-5-trifluoromethylpyridin (TFMP) in Panax ginseng. researchgate.net Similarly, modified QuEChERS procedures are used for tea samples prior to ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC/MS/MS) analysis. sigmaaldrich.com

For biological matrices of animal origin, radio-validation studies have confirmed the quantitative extraction of total fluazifop from milk (102%), liver (87%), and eggs (89%), suggesting robust extraction conditions for these matrices. fao.org While not specifically for this compound, liquid phase extraction with acetonitrile (B52724) has been reported for the determination of fluazuron (B1672858) (another pesticide) in bovine tissues, indicating a general approach for animal tissue analysis. jppres.com

Chromatographic Separation Methods

Chromatographic separation is a cornerstone of this compound analysis, enabling the isolation of the parent compound and its metabolites from complex sample matrices. Various techniques, including liquid chromatography and gas chromatography, are widely utilized.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique frequently employed for the analysis of this compound and its metabolites. This method typically involves gradient liquid chromatography coupled to a triple quadrupole mass spectrometer, often utilizing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) for ion generation. skyfox.conih.govskyfox.cocambridge.org

For soil analysis, an HPLC system with an Ascentis Express C8 column (50 x 3.0 mm, 2.7 µm particle size) and a ColumnSaver filter is used. The mobile phase consists of a gradient of (A) 0.1% formic acid in HPLC grade water and (B) 0.1% formic acid in HPLC grade methanol. epa.gov For the enantiomeric determination of this compound-butyl and this compound-acid in soil, a Waters Acquity UPLC system coupled to an Applied Biosystems Sciex API 6500 triple quadrupole mass spectrometer is employed. The mobile phase comprises (A) 0.1% formic acid in water with 5% 2-propanol and (B) 0.1% formic acid in acetonitrile with 5% 2-propanol. Approximate retention times for this compound-butyl (S enantiomer) are around 9.82 minutes, and for the R enantiomer, 10.31 minutes. For this compound acid, the S enantiomer elutes around 5.70 minutes, and the R enantiomer at 6.36 minutes. epa.gov

In water analysis, a Surveyor Plus LC system, featuring a quaternary solvent system and an autosampler, is used. Calibration standards are prepared in a 10/90 (v/v) acetonitrile/"Buffer A" solution. epa.gov The analysis of this compound-butyl metabolites in goosegrass has utilized an Ultra-High Performance Liquid Chromatography (UHPLC) system (UltiMate ® 3000). The stationary phase for this application is an EC 250/4.6 NUCLEOSIL 100-7 C18 column, with a gradient mobile phase. Retention times for metabolites typically range from 3 to 4 minutes, while fluazifop acid elutes around 12 minutes, and this compound-butyl at approximately 24 minutes. cambridge.org

Gas Chromatography (GC) with Electron-Capture Detection

Gas chromatography, often coupled with electron-capture detection (ECD), has historically been a method for this compound analysis, particularly for the parent compound and certain metabolites. Gas-liquid chromatography (GLC) procedures often necessitate extensive clean-up and derivatization steps, such as pentafluorobenzylation, alkylation using diazomethane, or various chloroformates. Detection can be achieved with electron capture, mass selective, or nitrogen selective detectors. skyfox.co

For the analysis of this compound-butyl and its methyl ester metabolite in onions following supercritical fluid extraction, the extract can be methylated and analyzed by GC with a mass selective detector (MSD). researchgate.netacs.org In studies of this compound-butyl photodegradation products, GC-MS analysis employs a DB-642 fused silica (B1680970) capillary column (30 m × 0.25 mm, 1.4 µm). The oven temperature program starts at 40 °C (held for 3 min), ramps at 5 °C/minute to 260 °C (held for 8 min). Injector, quadrupole, ion source, and interface temperatures are set at 260, 150, 230, and 260 °C, respectively, with helium as the carrier gas at 1 mL/minute in split mode (1:10 split ratio). mdpi.com For soil analysis of fluazifop-butyl and its methyl derivative (from fluazifop), GC-MS fragmentography focuses on specific masses, such as 341, 282, 254 for fluazifop-methyl (B166912) and 383, 282, 254 for fluazifop-butyl. Typical operating conditions include helium carrier gas at 25 ml min⁻¹, injector temperature of 300°C, and ionisation at 70 eV. sci-hub.se Capillary gas chromatography with nitrogen–phosphorus detection (NPD) has also been used for this compound-butyl determination in lettuce. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, is a widely used method for the determination of this compound and its related compounds. fao.org For the determination of this compound-butyl content, an HPLC system with a UV detector and a C18 column (75 mm x 3.0 mm i.d. x 3 µm particle size) is suggested. The mobile phase typically consists of methanol, acetonitrile, and 0.2% formic acid in water (pH 3.26 buffer), with a wavelength of 270 nm, injection volume of 5 µl, and a flow rate of 1 ml/min. ppqs.gov.in

In the analysis of this compound-butyl in technical materials, HPLC utilizes a CHIRA-Chrom-1, 'Pirkle' column with UV detection at 254 nm to determine the (R)- to (S)- isomers ratio. fao.org For commercial formulations of this compound-butyl, an Agilent Technologies 1260 Infinity II auto-sampling system, equipped with a quaternary pump, column, and UV detector, is used. The chromatographic separation is performed on an Agilent Zorbax Eclipse Plus C18 column (4.6 mm ID x 250 mm x 5 μm). The mobile phase is acetonitrile – methanol (70:30) at a flow rate of 1 ml/min, with detection at 210 nm. The typical retention time for this compound-butyl under these conditions is 3.12 min. esjpesticides.org.eg Reverse phase (RP) HPLC methods for this compound-butyl often use a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry compatibility. sielc.com For the determination of fluazifop-butyl and fluazifop residues in soil, HPLC with UV detection at 245 nm is employed. For fluazifop-butyl, a silica column with hexane (B92381) + isopropanol (B130326) (95+5 by volume) as the mobile phase is used. For fluazifop, a reversed-phase silica B/5 column with methanol + water + acetic acid (55+44+1 by volume) as the mobile phase is utilized. sci-hub.se

Detection and Quantification Techniques for Parent Compound and Metabolites

The detection and quantification of this compound and its metabolites rely heavily on the specificity and sensitivity offered by hyphenated techniques, particularly those involving mass spectrometry.

In LC-MS/MS, this compound-butyl, Compound IV (4-(5-Trifluoromethyl-pyridin-2-yloxy)-phenol), and Compound X (5-Trifluoromethyl-pyridin-2-ol) are typically analyzed in positive ionization mode, while this compound acid is analyzed in negative ionization mode. epa.gov Quantification is commonly achieved using external standard calibrations. epa.gov Multiple Reaction Monitoring (MRM) mode is frequently employed, where analytes are identified and quantified based on two specific ion transitions: a quantification ion and a confirmation ion. For instance, this compound-butyl transitions are observed at 384.15→328.00 and 384.14→282.00 in positive mode. This compound-acid shows transitions at 326.06→254.00 and 326.07→226.00 in negative mode. Compound X (CGA142110) exhibits transitions at 164.05→146.00 and 164.06→75.00 in positive mode. epa.gov It is common practice to quantify all this compound-butyl, free this compound, and any conjugates as this compound after hydrolysis. skyfox.conih.govskyfox.co To mitigate matrix-related signal enhancement, matrix-matched standards are often prepared and used for accurate quantification in LC-MS/MS analyses. skyfox.co

For GC-MS/MS, specific transitions are also monitored for quantification and confirmation. For this compound-butyl, the quantitative ion transition is 282→91, and the qualifier ion transition is 282→238. Ion ratios observed for this compound-butyl in matrix-matched standards and spiked samples are typically within acceptable ranges (e.g., 30%) of the calibration standard. thermofisher.com

HPLC-UV detection relies on the compound's absorbance at specific wavelengths. This compound-butyl is detected at 254 nm using a chiral column fao.org, at 270 nm for content determination ppqs.gov.in, and at 210 nm in commercial formulations. esjpesticides.org.eg For fluazifop-butyl and fluazifop in soil, a UV detection wavelength of 245 nm is used. sci-hub.se

Method Validation and Performance Characteristics (e.g., Limits of Quantification, Accuracy, Precision)

Method validation is a critical process to ensure the reliability and suitability of analytical procedures for this compound and its metabolites. Key performance characteristics evaluated include limits of quantification, accuracy (recovery), and precision (relative standard deviation).

Table 1: Summary of Limits of Quantification (LOQ) for this compound and Metabolites

| Analyte(s) | Matrix | Method | LOQ (mg/kg or µg/kg) | LOD (µg/kg or ng/mL) | Reference |

| This compound-butyl & Metabolites | General | Various | 0.01–0.05 mg/kg | - | nih.govfao.org |

| Fluazifop residues | Crops | LC-MS/MS | 0.012–0.054 mg/kg | - | skyfox.coskyfox.co |

| Fluazifop residues | Crops | LC-UV | 0.052–0.22 mg/kg | - | skyfox.coskyfox.co |

| This compound-butyl, this compound-acid, Comp X | Soil | LC-MS/MS | 1.0 µg/kg (1.0 ppb) | 0.5 µg/kg | epa.govepa.gov |

| Individual enantiomers (soil) | Soil | LC-MS/MS | - | 0.05 ng/mL | epa.gov |

| FPB, FP, TFMP | Panax ginseng (root, leaf, seed) | HPLC-ESI-MS/MS | 2.0–9.0 µg/kg | - | researchgate.net |

| Fluazifop acid | Animal commodities (milk, liver, eggs) | Various | 0.01 mg/kg | - | fao.org |

| This compound acid, this compound-butyl ester | Onions | SFE-HPLC/UV | - | 0.2 ppm | researchgate.netacs.org |

| Fluazifop-methyl ester, this compound-butyl ester | Onions | SFE-GC/MSD | - | 0.02 ppm | researchgate.netacs.org |

| Fluazifop acid | Green onion | GRM044.01A | 0.01 mg/kg | - | fao.org |

| Fluazifop-butyl, Fluazifop | Soil | HPLC-UV | 0.05 mg/kg | - | sci-hub.se |

| Fluazifop-butyl, Fluazifop | Soil | GC-MS | 0.01 mg/kg | - | sci-hub.se |

Table 2: Summary of Accuracy (Recovery) and Precision (RSD) for this compound and Metabolites

| Analyte(s) | Matrix | Method | Fortification Range | Average Recovery (%) | RSD (%) | Reference |

| Total fluazifop | Milk | Radio-validation | - | 102% | - | fao.org |

| Total fluazifop | Liver | Radio-validation | - | 87% | - | fao.org |

| Total fluazifop | Eggs | Radio-validation | - | 89% | - | fao.org |

| FPB, FP, TFMP | Panax ginseng | HPLC-ESI-MS/MS | - | 77.6–97.8% | <13.6% | researchgate.net |

| This compound acid, this compound-butyl ester | Onions | SFE-HPLC/UV | 0.6-6.0 ppm | 94.4-78.3% (acid), 92.8-77.8% (ester) | - | researchgate.netacs.org |

| Fluazifop-methyl ester, this compound-butyl ester | Onions | SFE-GC/MSD | 0.06-0.6 ppm | 89.1-101.2% (methyl), 96.9-100.6% (butyl) | - | researchgate.netacs.org |

| Total fluazifop | Cane berries, blueberries, strawberries | GRM044.01A | 0.02–5.0 mg/kg | 88–97% | 2–4% | fao.org |

| This compound-butyl, this compound-acid, Comp X | Soil | LC-MS/MS | LOQ and 10x LOQ | 70-120% (acceptable range) | - | epa.gov |

| Fluazifop-butyl, Fluazifop | Soil | Various | 0.01-5 mg/kg | Good recoveries | - | sci-hub.se |

Linearity is also a key performance characteristic. For Panax ginseng analysis, methods demonstrate linearity with correlation coefficients (R²) greater than 0.999. researchgate.net In GC-MS/MS analysis of pesticides in wheat, linearity for this compound-butyl provided correlation coefficients greater than 0.999 with residuals less than 20%. thermofisher.com Calibration standards are typically prepared at multiple concentration levels (e.g., a minimum of five levels ranging from 0.05 pg/µL to 10 pg/µL for water samples analyzed by LC-MS/MS) to establish robust calibration plots. epa.gov

Method validation procedures often include analyzing untreated control samples and reagent blanks to identify and account for potential interferences. epa.gov While many methods show good performance, some older methods may not be fully validated according to current guidelines, potentially leading to reported LOQs that are lower than actually achievable under strict validation criteria. fao.org Stability of pesticide residues in stored analytical samples, including plant, animal, and soil commodities fortified with this compound-butyl, fluazifop acid, or CF3-pyridone, is also assessed during method validation to ensure reliable results over time. fao.org

Structure Activity Relationship Sar Studies of Fluazifop P Analogs

Elucidation of Molecular Features Governing Herbicidal Activity

The herbicidal activity of Fluazifop-P is highly dependent on its stereochemistry. Fluazifop-butyl (B166162), the ester form often applied, is a racemic mixture containing R and S-enantiomers. Research has definitively shown that the biological activity is overwhelmingly attributed to the R-enantiomer (this compound-butyl), with the S-enantiomer exhibiting negligible herbicidal effect. fao.org This stereoselectivity highlights the precise fit required for the molecule to interact with its biological target, acetyl-CoA carboxylase (ACCase).

Upon absorption by the plant, the ester form, this compound-butyl, undergoes hydrolysis to its active acid form, this compound (also known as this compound-acid). fao.orgresearchgate.net This conversion is a critical step for the compound to exert its herbicidal effect. Once converted, this compound is systemically absorbed through the leaf surface and translocates throughout the plant via both xylem and phloem, accumulating in the meristematic tissues of growing points in shoots and roots. fao.orgawsjournal.org This accumulation in active growth regions, where ACCase is highly active, is essential for disrupting fatty acid biosynthesis and lipid formation, ultimately leading to plant death. herts.ac.ukfao.org

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the physicochemical properties or structural descriptors of a series of compounds with their biological activities. mst.dkresearchcommons.org This approach allows for the prediction of activity for new, untested compounds and provides a deeper understanding of the molecular requirements for optimal biological effect. The central paradigm underlying QSAR modeling is the structure-property similarity principle, which posits that analogous structures generally possess similar properties. mst.dk

For herbicides like this compound, QSAR models would typically involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for different this compound derivatives and then correlating these descriptors with observed herbicidal activity (e.g., EC50 values, growth inhibition). While specific QSAR models for this compound derivatives are not detailed in the provided search results, the application of QSAR in pesticide development is a well-established practice. mst.dk Such studies could reveal:

Optimal Lipophilicity (logP): The balance between water and lipid solubility, which affects absorption, translocation, and interaction with the target enzyme. mst.dk

Electronic Properties: How electron-donating or withdrawing groups influence the reactivity and binding affinity of the molecule.

Steric Factors: The size and shape of substituents, which are critical for fitting into the enzyme's active site.

Such quantitative analyses are vital for systematically exploring chemical space and identifying structural modifications that enhance potency or selectivity.

Predictive Modeling for Novel Herbicide Design and Optimization

The insights gained from SAR and QSAR studies are directly applied in the rational design and optimization of novel herbicides. By understanding which molecular features are crucial for activity and how changes in these features quantitatively affect potency, chemists can design new compounds with improved properties. researchgate.net

For this compound, the clear demonstration that the R-enantiomer possesses superior herbicidal activity led to the development and marketing of formulations based predominantly on this enantiomer, replacing earlier racemic mixtures. fao.org This is a prime example of how SAR studies directly inform product optimization, leading to more efficient use rates and potentially reduced environmental impact by focusing on the active component.

Predictive modeling, often employing computational chemistry techniques, leverages QSAR equations to screen virtual libraries of compounds or to guide the synthesis of new derivatives. This allows researchers to:

Design Targeted Analogs: Synthesize compounds with specific structural modifications predicted to enhance ACCase inhibition.

Optimize Selectivity: Design compounds that are highly active against target weeds but safe for broadleaf crops, building upon the inherent selectivity of AOPP herbicides.

Improve Physicochemical Properties: Engineer molecules with desirable absorption, translocation, and environmental fate characteristics.

By integrating SAR and QSAR data, the development pipeline for new herbicides becomes more efficient and targeted, moving beyond trial-and-error approaches to a more rational design process for effective and sustainable weed management solutions.

Application Efficacy and Agronomic Research on Fluazifop P

Optimizing Application Parameters for Enhanced Efficacy

Optimizing the application of fluazifop-P involves a careful consideration of timing, dose-response relationships, and spray volume, all of which significantly impact the herbicide's effectiveness.

Influence of Application Timing and Environmental Variables (e.g., temperature, humidity)

The efficacy of this compound-butyl is notably dependent on the time of day of application and prevailing environmental conditions. Research indicates that optimal performance for grass weed control, such as Urochloa plantaginea, occurs with applications made during early morning hours (e.g., 6 a.m.) or nocturnal periods (e.g., 2 a.m. and 9 p.m.). Conversely, applications during warmer hours of the day (e.g., 11 a.m. and 4 p.m.) tend to result in reduced efficacy. scielo.brawsjournal.orgresearchgate.netawsjournal.org

Environmental factors such as air temperature, relative humidity, and photosynthetically active radiation (PAR) are correlated with weed leaf angle, which, in turn, strongly correlates with this compound performance. scielo.brawsjournal.orgresearchgate.net Low temperatures, low humidity, and water stress have been observed to diminish herbicide performance to varying extents. invasive.orgresearchgate.netcornell.edu Specifically, this compound-butyl is ineffective under drought conditions because plant growth ceases, and the herbicide is rapidly metabolized, rendering it no longer present when growth resumes. invasive.org Conversely, high post-treatment temperature or humidity can favor the herbicide's activity. researchgate.net

In studies involving flax, green foxtail control improved with this compound-butyl applications made between 1700 and 2100 hours. However, the time of day had no discernible effect on the control of wild oat, barley, or wheat. cambridge.org Furthermore, this compound-butyl effectiveness can be reduced if applied too early after crop emergence, particularly when late-emerging grass seedlings are present. cambridge.org

Research on Herbicide Dose-Response Relationships

The efficacy of this compound-butyl is directly influenced by the herbicide dose applied. scielo.brawsjournal.orgresearchgate.net Dose-response studies are fundamental in determining the relationship between the herbicide rate and the resulting biomass reduction or injury to target weeds. bioone.orgecotoxbrasil.org.br These studies often involve calculating the herbicide dose required to achieve a specific percentage reduction in dry shoot mass, such as D80 (the dose that reduces dry shoot mass by 80%). scielo.br

Research has shown that increasing the dose of this compound can mitigate the negative effects of antagonistic interactions when mixed with other herbicides. For instance, higher doses of this compound have been observed to reduce the antagonistic effect when combined with cloransulam (B62134) (PubChem CID: 9557404) for the control of Setaria glauca. scielo.br However, it is also important to note that recurrent selection with reduced herbicide rates can lead to the rapid evolution of herbicide resistance in weed populations, as observed in Lolium rigidum resistant to this compound-butyl. nih.gov

Effects of Spray Volume on Efficacy

The volume of spray carrier can influence the efficacy of this compound-butyl. Studies have explored the use of ultra-low volume (ULV) applications. For instance, ULV applications (e.g., 9.4 L/ha) of this compound-butyl in oil diluents, such as petroleum oil or methylated seed oil, provided superior yellow foxtail control compared to higher volumes (e.g., 94 and 187 L/ha) applied in water. cambridge.org This suggests that reduced rates of post-emergence grass herbicides can maintain annual grass control comparable to higher rates in larger water volumes when applied as ULV in oil diluents. cambridge.org

Some research indicates that decreasing the spray volume can enhance the activity of fluazifop-butyl (B166162). cabidigitallibrary.org However, other studies have found no significant interaction between this compound-butyl activity and spray volume. cabidigitallibrary.org In the context of soybean cultivation, optimizing this compound-butyl application can involve reducing both the concentration and the spray volume, particularly when applied during times that offer favorable environmental conditions for herbicide uptake. awsjournal.org

Weed Control Efficacy in Diverse Cropping Systems

This compound-butyl demonstrates efficacy against various grass weeds across a range of broad-leaved cropping systems.

Soybeans (Glycine max) : this compound-butyl has been effectively used for post-emergence control of grass weeds such as Cenchrus echinatus, Digitaria horizontalis, and Eleusine indica, while maintaining selective growth of the soybean crop. awsjournal.org The occurrence of this compound-butyl residues in soybeans has been reported under tropical conditions, generally found to be safe at harvest. mdpi.com

Lentils (Lens culinaris) : When applied in combination with prometryn (B1678245) (PubChem CID: 24909), this compound-butyl significantly reduced weed density and dry weight, leading to a 74.9% increase in total crop biomass and seed yields compared to unweeded control plots. researchgate.net However, lentil plants can exhibit sensitivity to herbicide applications, potentially resulting in crop injury and reduced seed yield. researchgate.net

Oilseed Rape (Brassica napus) : this compound-butyl is a registered herbicide for the post-emergence control of grass weeds in oilseed rape. fao.org

Sugar Beet (Beta vulgaris) : This herbicide is effective against grass weeds commonly found in sugar beet cultivation. grdc.com.au

Potatoes (Solanum tuberosum) : this compound-butyl provides effective control of grass weeds in potato fields. grdc.com.au

Flax : this compound-butyl has been evaluated for controlling green foxtail (Setaria viridis), wild oat (Avena fatua), barley (Hordeum vulgare), and wheat (Triticum aestivum) in flax. cambridge.org

Common Bean (Phaseolus vulgaris) : this compound-butyl is effective for controlling grass weeds, specifically Urochloa plantaginea, in common bean crops. scielo.brawsjournal.orgresearchgate.net

Cotton : this compound-butyl is effective against most grass species, including Johnsongrass (Sorghum halepense) and bermudagrass (Cynodon dactylon), in cotton production. nmsu.edu

Quackgrass (Elytrigia repens) : In trials, fluazifop (B150276) demonstrated a greater impact on quackgrass control compared to glyphosate (B1671968) (PubChem CID: 3496) and sethoxydim (B610796) (PubChem CID: 5284594). invasive.org Preplant tillage can enhance the control of quackgrass when using this compound-butyl. cornell.edu

Jubatagrass (Cortaderia jubata) : Fall applications of this compound-butyl have shown effective control of jubatagrass. invasive.org

Smooth Brome (Bromus inermis) : Trials indicated that this compound-butyl significantly weakened smooth brome, although it did not result in complete mortality. invasive.org

Zoysiagrass (Zoysia) : Tolerance to this compound-butyl varies among zoysiagrass cultivars, with 'Empire' and 'Meyer' exhibiting higher tolerance levels. bioone.org

Synergistic and Antagonistic Interactions in Herbicide Mixtures

Herbicide mixtures can result in synergistic, additive, or antagonistic interactions, which significantly impact weed control outcomes. These interactions are complex and can be influenced by factors such as target plant species, weed growth stage, herbicide doses, and environmental conditions. awsjournal.org